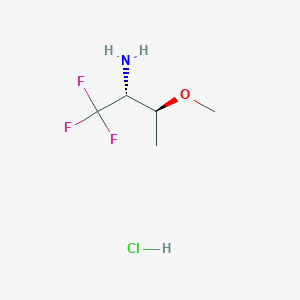

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride

CAS No.:

Cat. No.: VC18091966

Molecular Formula: C5H11ClF3NO

Molecular Weight: 193.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11ClF3NO |

|---|---|

| Molecular Weight | 193.59 g/mol |

| IUPAC Name | (2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4+;/m0./s1 |

| Standard InChI Key | AEMHZVPYXKGLQZ-RFKZQXLXSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C(F)(F)F)N)OC.Cl |

| Canonical SMILES | CC(C(C(F)(F)F)N)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound is a racemic mixture of the (2R,3S)-enantiomer, combining a butan-2-amine backbone with a trifluoromethyl group at position 1, a methoxy group at position 3, and a hydrochloride counterion. Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁ClF₃NO | |

| Molecular Weight | 193.59 g/mol | |

| IUPAC Name | (2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine; hydrochloride | |

| SMILES | CC@@HOC.Cl | |

| InChI Key | AEMHZVPYXKGLQZ-RFKZQXLXSA-N | |

| CAS Number | 2613299-87-7 |

The stereochemistry at positions 2 and 3 is critical: the (2R,3S) configuration distinguishes it from diastereomers such as the (2R,3R)-isomer (CID 155943854) . The trifluoromethyl group introduces strong electron-withdrawing effects, while the methoxy group contributes to steric and electronic modulation.

Spectroscopic and Chromatographic Data

-

Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 158.08 and [M+Na]⁺ at m/z 180.06, with collision cross-sections (CCS) ranging from 135.1–140.7 Ų .

-

Chiral Separation: Enantiomeric resolution requires specialized columns (e.g., Chiralpak AD or OJ), often using methanol/ammonium hydroxide mobile phases .

Synthesis and Preparation

Key Challenges

-

Stereochemical Control: Achieving high enantiomeric excess (ee) demands chiral catalysts or resolving agents.

-

Stability of Trifluoromethyl Groups: Harsh conditions may lead to defluorination, necessitating mild reaction parameters.

Physicochemical Properties

Solubility and Stability

-

Solubility: Hydrochloride salts generally exhibit good aqueous solubility (>50 mg/mL), enhanced by the polar amine and methoxy groups.

-

LogP: Estimated at 0.8–1.2 (XLogP3-AA), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the labile methoxy group.

Thermal and Spectral Properties

-

Melting Point: Unreported; analogous hydrochlorides typically melt between 150–250°C.

-

NMR: Expected δ¹H signals: ~3.3 ppm (methoxy), ~2.8 ppm (amine), and 1.2 ppm (methyl). ¹⁹F NMR would show a triplet near -70 ppm for CF₃.

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

-

Amine Group: Participates in acylation, sulfonation, and Schiff base formation. Protonation at physiological pH enhances water solubility.

-

Methoxy Group: Susceptible to demethylation under acidic conditions or via enzymatic oxidation (e.g., cytochrome P450).

-

Trifluoromethyl Group: Stabilizes adjacent carbocations and modulates electronic effects in aromatic systems .

Catalytic Applications

The compound may serve as a ligand in asymmetric catalysis. For example, chiral amines are pivotal in organocatalytic aldol reactions or transition-metal complexes for enantioselective hydrogenation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume